molecular formula C8H8ClNO B056156 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 113770-21-1

7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No. B056156
CAS RN: 113770-21-1
M. Wt: 169.61 g/mol
InChI Key: AOVKRHZWXUMSLV-UHFFFAOYSA-N
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Description

“7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine” is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 g/mol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8ClNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 . The canonical SMILES representation is C1COC2=C(N1)C=CC(=C2)Cl .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 2.3 , indicating its lipophilicity. It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 21.3 Ų . It has a complexity of 142 .

Scientific Research Applications

Antibacterial Applications

1,4-Benzoxazine compounds have been studied for their potential antibacterial properties . While specific studies on 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine are not readily available, it’s possible that this compound could also exhibit antibacterial activity.

Anticancer Applications

Compounds in the 1,4-Benzoxazine family have shown potential in anticancer applications . Further research could reveal if 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine has similar properties.

Antithrombotic Applications

Some 1,4-Benzoxazine compounds have demonstrated antithrombotic properties . This suggests a potential application of 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine in the treatment or prevention of blood clots.

Anticonvulsant Applications

1,4-Benzoxazine compounds have been studied for their anticonvulsant properties . This could indicate a potential use of 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine in the treatment of seizure disorders.

Dopamine Agonist

Some 1,4-Benzoxazine compounds have been found to act as dopamine agonists . This suggests that 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine could potentially be used in the treatment of conditions like Parkinson’s disease.

Inhibitors of PI3Kinase

1,4-Benzoxazine compounds have shown potential as inhibitors of PI3Kinase , an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking. This could suggest a potential application of 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine in cancer treatment.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305+P351+P338 . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .

properties

IUPAC Name

7-chloro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVKRHZWXUMSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545735
Record name 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

CAS RN

113770-21-1
Record name 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-3,4-dihydro-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using 7-chloro-4H-benzo[1,4]oxazin-3-one (2.3 g, 13.5 mmol) and borane-THF (40 mL of a 1M solution in THF, 40 mmol) in THF (40 mL) to yield the title compound as a cream solid (2.2 g, 96%). δH (CDCl3) 3.34-3.40 (2H, m), 4.16-4.28 (2H, m), 6.51-6.55 (1H, m), 6.59 (1H, d, J 2.4 Hz), 6.68 (1H, dd, J 8.1, 0.4 Hz). LCMS (ES+) 170 (M+H)+.
Quantity
2.3 g
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40 mL
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Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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